(1Z)-1-(3,4-DIMETHOXYPHENYL)-N-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]ETHAN-1-IMINE
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Overview
Description
(1Z)-1-(3,4-DIMETHOXYPHENYL)-N-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]ETHAN-1-IMINE is a complex organic compound characterized by its unique structural features. It consists of a piperazine ring substituted with methoxyphenyl groups, making it a compound of interest in various scientific fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-1-(3,4-DIMETHOXYPHENYL)-N-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]ETHAN-1-IMINE typically involves the reaction of 3,4-dimethoxybenzaldehyde with 4-(2-methoxyphenyl)piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst like acetic acid. The mixture is refluxed for several hours to ensure complete reaction, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(1Z)-1-(3,4-DIMETHOXYPHENYL)-N-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]ETHAN-1-IMINE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
Scientific Research Applications
(1Z)-1-(3,4-DIMETHOXYPHENYL)-N-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]ETHAN-1-IMINE has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1Z)-1-(3,4-DIMETHOXYPHENYL)-N-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]ETHAN-1-IMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets, modulating their activity, and influencing various cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Bis(2-ethylhexyl) terephthalate: Another plasticizer with similar applications.
Dichloroaniline: An aniline derivative with different substitution patterns.
Uniqueness
(1Z)-1-(3,4-DIMETHOXYPHENYL)-N-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]ETHAN-1-IMINE is unique due to its specific substitution pattern and the presence of both methoxyphenyl and piperazine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(Z)-1-(3,4-dimethoxyphenyl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]ethanimine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-16(17-9-10-20(26-3)21(15-17)27-4)22-24-13-11-23(12-14-24)18-7-5-6-8-19(18)25-2/h5-10,15H,11-14H2,1-4H3/b22-16- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKXLCSLBUCZBH-JWGURIENSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN1CCN(CC1)C2=CC=CC=C2OC)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/N1CCN(CC1)C2=CC=CC=C2OC)/C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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